molecular formula C17H18N2O2S B11550628 N'-[(E)-(4-methoxyphenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide

N'-[(E)-(4-methoxyphenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide

Cat. No.: B11550628
M. Wt: 314.4 g/mol
InChI Key: SLPYHLMBQXDLQV-WOJGMQOQSA-N
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Description

N’-[(E)-(4-methoxyphenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide is an organic compound with the molecular formula C17H18N2O2S It is a member of the hydrazide family, characterized by the presence of a hydrazide functional group (-CONHNH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-methoxyphenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 2-[(2-methylphenyl)sulfanyl]acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-methoxyphenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

N’-[(E)-(4-methoxyphenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-methoxyphenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-ethoxyphenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide
  • N’-[(E)-(4-hydroxyphenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide
  • N’-[(E)-(4-methylphenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide

Uniqueness

N’-[(E)-(4-methoxyphenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This functional group can enhance the compound’s ability to interact with biological targets and improve its solubility in organic solvents, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-2-(2-methylphenyl)sulfanylacetamide

InChI

InChI=1S/C17H18N2O2S/c1-13-5-3-4-6-16(13)22-12-17(20)19-18-11-14-7-9-15(21-2)10-8-14/h3-11H,12H2,1-2H3,(H,19,20)/b18-11+

InChI Key

SLPYHLMBQXDLQV-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC=CC=C1SCC(=O)N/N=C/C2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC=CC=C1SCC(=O)NN=CC2=CC=C(C=C2)OC

Origin of Product

United States

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